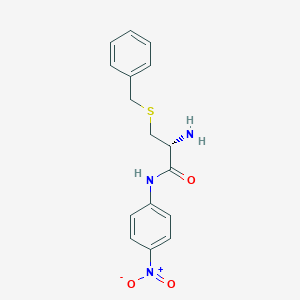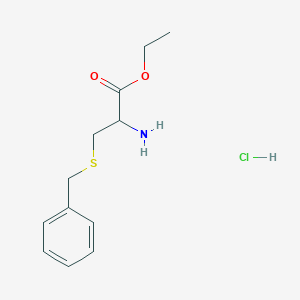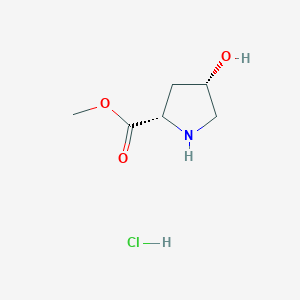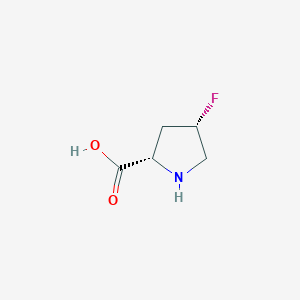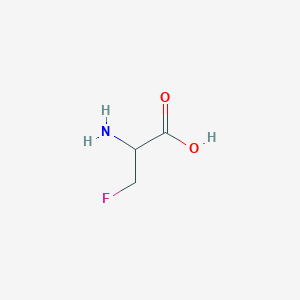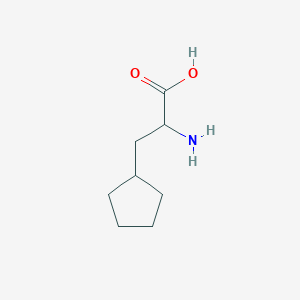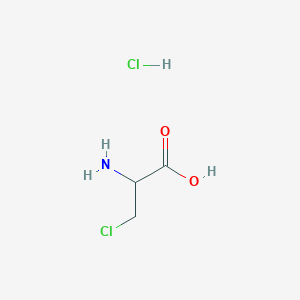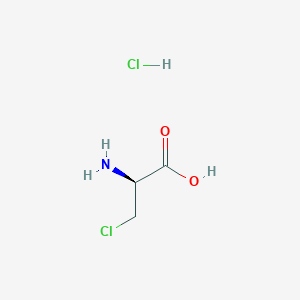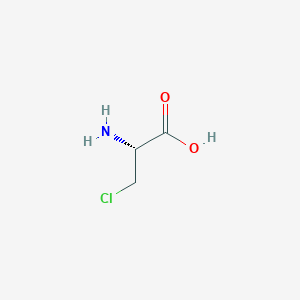
α-甲基-L-苯丙氨酸
描述
Alpha-methyl-L-phenylalanine is a derivative of L-phenylalanine that consists of L-phenylalanine bearing an additional methyl substituent at position 2 . It contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
A systematic engineering approach has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules. The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The alpha-methyl-L-phenylalanine molecule contains a total of 26 atoms. There are 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains total 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .Physical And Chemical Properties Analysis
Alpha-methyl-L-phenylalanine has a molecular weight of 179.22 . It contains a total of 26 atoms. There are 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .科学研究应用
Peptide Stabilization
Alpha-methyl-L-phenylalanine (α-methyl-L-phenylalanine) is utilized in peptide stabilization through a novel, noncovalent stapling strategy. This strategy leverages the α-methyl group and an aromatic phenyl ring to stabilize peptides, such as creating an α-helical B-chain mimetic of human relaxin-3, a complex insulin-like peptide .
Medical Research
In medical research, α-methyl-L-phenylalanine has been identified as a LAT1-selective compound. LAT1 is a transporter that plays a crucial role in the uptake of essential amino acids into cells. This compound has shown similar LAT1 transport maximal velocity with higher affinity, which could have implications in medical treatments .
Biosynthesis of L-Phenylalanine
Research has also explored the biosynthesis of L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. Alpha-methyl-L-phenylalanine could potentially be involved in this bioconversion process, which aims to produce L-phenylalanine in a cofactor self-sufficient system without any addition of reductant .
作用机制
Target of Action
Alpha-methyl-L-phenylalanine, also known as (S)-2-Amino-2-methyl-3-phenylpropanoic acid, primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids and is predominantly expressed in various tissues such as the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .
Mode of Action
The compound interacts with its target, LAT1, by acting as a substrate. The alpha-methyl group in alpha-methyl-L-phenylalanine is akin to the alpha-methylene moiety in certain phenylalanine analogs, which are known to be LAT1-selective compounds . This structural similarity allows alpha-methyl-L-phenylalanine to be selectively transported by LAT1, albeit with a reduced transport velocity .
Biochemical Pathways
Alpha-methyl-L-phenylalanine affects the biochemical pathways involving phenylalanine and its derivatives . Phenylalanine is metabolized to produce various compounds in a series of biochemical reactions . The introduction of the alpha-methyl group may alter these pathways, potentially leading to different downstream effects.
Pharmacokinetics
The pharmacokinetics of alpha-methyl-L-phenylalanine are closely tied to its interaction with LAT1. As a substrate of LAT1, the compound can be selectively delivered to specific tissues where LAT1 is predominantly expressed . This selective transport can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
It is known that phenylalanine and its derivatives play crucial roles in various biological processes . For instance, phenylalanine is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, alpha-methyl-L-phenylalanine might influence these processes due to its structural similarity to phenylalanine.
Action Environment
The action, efficacy, and stability of alpha-methyl-L-phenylalanine can be influenced by various environmental factors. For instance, the self-assembly of peptide derivatives, including alpha-methyl-L-phenylalanine, into supramolecular nanostructures and their three-dimensional networks can be affected by the aqueous media in which they are present . Furthermore, the position and number of methyl groups introduced onto the carbons of the compound can significantly influence the morphology of the supramolecular nanostructure and the hydrogel formation ability .
安全和危害
未来方向
The systematic engineering approach opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials . Additionally, a new stapling method using Alpha-Methyl-L-Phenylalanine for α-Helical 2/3 Peptidomimetics has been developed .
属性
IUPAC Name |
(2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945921 | |
| Record name | alpha-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-methyl-L-phenylalanine | |
CAS RN |
23239-35-2 | |
| Record name | α-Methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-.ALPHA.-METHYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4V7K5BM5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes α-Methyl-L-phenylalanine (αMePhe) interesting for peptide drug design?
A1: αMePhe is a unique unnatural amino acid that holds promise in designing stable and effective peptide-based drugs. Its distinct structure, featuring an α-methyl group and an aromatic phenyl ring, introduces a novel non-covalent stapling strategy. This "stapling" enhances the stability of peptides, making them more resistant to degradation in the body and potentially improving their therapeutic potential [].
Q2: How does αMePhe contribute to the stability and activity of peptides?
A2: The α-methyl group and the phenyl ring in αMePhe introduce steric constraints within the peptide structure []. This leads to a preference for α-helical conformations, which are often crucial for the biological activity of many peptides. This inherent stability makes these modified peptides less susceptible to enzymatic breakdown, potentially leading to longer half-lives and improved efficacy [, ].
Q3: Are there specific examples demonstrating the successful application of αMePhe in peptide drug design?
A3: Yes, αMePhe has shown promising results in developing a stable and functional mimetic of human relaxin-3 (H3 relaxin) []. Researchers successfully incorporated αMePhe into the B-chain of H3 relaxin, creating a mimetic with increased serum stability while retaining the biological activity of the native peptide []. This demonstrates the potential of αMePhe in developing stable and effective peptide-based therapeutics.
Q4: Has αMePhe been used to improve the properties of other biologically relevant peptides?
A4: αMePhe has also been successfully incorporated into bradykinin (BK) analogues to develop potent and selective kinin B1 receptor antagonists []. The addition of αMePhe increased these analogues' resistance to enzymatic degradation, enhancing their stability and effectiveness as B1 receptor antagonists []. This highlights the versatility of αMePhe in optimizing peptide properties for various therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





